5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine
Description
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a dimethylaminomethyl group at the 5-position and a diethylamine moiety at the 3-position. The 1,2,4-triazole scaffold is widely studied due to its versatility in medicinal chemistry, particularly in anticancer, antimicrobial, and agrochemical applications . Structural analogs of this compound often exhibit tautomerism, as seen in co-crystals of 3-phenyl-1H-1,2,4-triazol-5-amine and its tautomer .
Properties
Molecular Formula |
C9H19N5 |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-5-14(6-2)9-10-8(11-12-9)7-13(3)4/h5-7H2,1-4H3,(H,10,11,12) |
InChI Key |
AZVNJTQBQNCLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NNC(=N1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches to 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives generally follows two main strategies:
- Cyclization of hydrazine derivatives with appropriate precursors such as acid hydrazides, nitriles, or amidines.
- N-alkylation or substitution reactions on preformed triazole rings to introduce functional groups like aminoalkyl substituents.
These routes are adapted depending on the nature of the substituents and the desired substitution pattern on the triazole ring.
Specific Preparation Routes for 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine
While direct literature on this exact compound is limited, analogous synthetic strategies for closely related 1,2,4-triazole derivatives provide a reliable framework:
N-Alkylation of 1,2,4-Triazole with Aminomethylating Agents
- Starting from 3-chloromethyl-1H-1,2,4-triazole hydrochloride , prepared via cyclization of 2-chloroacetamide with hydrazine derivatives, the chloromethyl group serves as a reactive site for nucleophilic substitution.
- The dimethylamino group can be introduced by reaction with dimethylamine or its salts, leading to the formation of a (dimethylamino)methyl substituent at the 5-position of the triazole ring.
- Subsequently, N,N-diethyl substitution on the triazol-3-amine nitrogen can be achieved by reaction with diethylamine under appropriate conditions, often involving base catalysis or microwave-assisted heating to enhance yields.
This approach is supported by the synthetic methodology described by Shionogi et al., where a two-stage one-pot process efficiently yields triazole derivatives with chloromethyl and methyl substituents, which can be further functionalized.
Microwave-Assisted Synthesis via Succinimide Intermediates
- Another pathway involves the preparation of N-guanidinosuccinimide intermediates, which upon reaction with amines under microwave irradiation, afford N-substituted triazole derivatives.
- This method is particularly effective for aliphatic amines and allows for the nucleophilic opening of the succinimide ring followed by recyclization to form the 1,2,4-triazole core with the desired substituents.
- The choice of this pathway depends on the nucleophilicity of the amines involved; less nucleophilic amines require alternative synthetic sequences.
Hydrazine Hydrate-Mediated Cyclization
- In some protocols, hydrazine hydrate is used to cyclize precursors such as acid hydrazides or cyanoimidodithiocarbonates to form the triazole ring.
- The subsequent substitution with alkylating agents introduces the dimethylamino and diethylamino groups.
- This method has been documented in the synthesis of various 1,2,4-triazole derivatives with biological activity, demonstrating good yields and purity.
Reaction Conditions and Optimization
- Solvents such as acetone, acetonitrile, ethanol, and dimethylformamide (DMF) are commonly employed depending on the step.
- Microwave irradiation is a valuable technique to reduce reaction times and improve yields in nucleophilic substitution and cyclization steps.
- Bases like potassium carbonate (K2CO3) facilitate deprotonation and nucleophilic attack during alkylation.
- Temperature control is critical, typically ranging from room temperature to reflux conditions (40–100 °C), depending on the reaction stage.
Data Table: Summary of Key Synthetic Steps and Conditions
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Scientific Research Applications
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine with analogous triazole derivatives:
Key Observations:
Substituent Effects on Bioactivity: Aryl Groups: Nitrophenyl () and fluorobenzothiazolyl () substituents enhance electron-withdrawing effects, improving receptor binding in anticancer applications.
Tautomerism and Crystallography :
- Co-crystals of 3-phenyl-1H-1,2,4-triazol-5-amine and its tautomer exhibit planar geometries, with dihedral angles <3° between aryl and triazole rings . The target compound’s substituents may influence tautomeric stability, affecting its reactivity.
Synthetic Routes: Most triazole derivatives are synthesized via cyclization of thiosemicarbazides (e.g., uses hydrazine hydrate and carbamothioyl benzamides). The target compound likely employs similar methods, with Mannich-type reactions introducing the dimethylaminomethyl group .
Biological Relevance :
- Triazole Schiff bases (e.g., N-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine) demonstrate antiproliferative activity, highlighting the role of imine linkages in metal coordination and bioactivity . The target compound’s tertiary amines may instead modulate pharmacokinetics (e.g., blood-brain barrier penetration).
Physicochemical and Pharmacokinetic Properties
- LogP Estimates :
- Solubility: The dimethylaminomethyl group in the target compound enhances aqueous solubility compared to methyl or aryl-substituted derivatives .
Biological Activity
Chemical Structure and Properties
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine possesses a unique structure characterized by a triazole ring with two amine substituents: a dimethylamino group and a diethylamino group. Its molecular formula is with a molar mass of approximately 197.28 g/mol . This dual substitution enhances the compound's binding affinity to various biological targets, making it a subject of interest in pharmacological research.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with specific enzymes involved in metabolic pathways, modulating their activity and influencing biochemical processes. The mechanism of action typically involves binding to the active sites of enzymes or receptors.
Pharmacological Studies
Several studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of triazole compounds exhibit antimicrobial properties against various bacterial strains. While specific data for this compound is limited, its structural relatives have shown promise in inhibiting bacterial growth .
- Anti-inflammatory Effects : Similar triazole derivatives have been evaluated for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests potential therapeutic applications for inflammatory conditions .
Case Studies
A notable case study involved the synthesis and testing of related triazole compounds which revealed their ability to inhibit cell proliferation and reduce inflammation markers significantly. These findings provide a basis for further exploration of this compound in similar contexts .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Three-component reactions involving alkynes and azides under copper catalysis have been effectively used to synthesize triazoles.
- Condensation reactions utilizing appropriate amines and triazole precursors can yield this compound in good yields.
These methods highlight the versatility in synthesizing triazole derivatives while maintaining structural integrity necessary for biological activity .
Comparative Analysis
The uniqueness of this compound compared to other triazole derivatives can be summarized as follows:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,4-Triazole | Parent compound without additional substitutions | Basic framework for further modifications |
| 5-(Dimethylamino)methyl-1,2,4-triazole | Contains only dimethylamino group | Less versatile than the target compound |
| N,N-Diethyl-1,2,4-triazole | Lacks dimethylamino group | Different reactivity profile |
| 5-[(Dimethylamino)methyl]-N,N-diethyl | Dual amine substitutions enhance binding affinity | Broader range of applications due to structural diversity |
This table illustrates how the dual substitution pattern enhances the compound's potential applications compared to its structural relatives.
Q & A
Q. Basic
- X-ray crystallography : Resolves tautomeric forms and confirms planar triazole rings with dihedral angles <5° between substituents (e.g., phenyl rings in similar triazoles) .
- NMR : H NMR identifies N,N-diethyl protons as triplets (~1.1 ppm for CH, ~3.3 ppm for CH), while the dimethylaminomethyl group resonates at ~2.2 ppm (singlet) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) correlate with calculated molecular weights (e.g., CHN = 234.29 g/mol) .
How do computational docking studies inform the biological activity of triazole derivatives?
Q. Advanced
- Molecular docking : Predicts binding affinities to target proteins (e.g., antioxidant enzymes or microbial receptors). For example, triazole derivatives show high docking scores with catalase active sites due to hydrogen bonding with the dimethylaminomethyl group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .
- ADMET predictions : LogP values (~2.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Variable control : Standardize assay conditions (e.g., MIC testing using fixed inoculum sizes of 10 CFU/mL) to minimize discrepancies in antimicrobial studies .
- Dose-response validation : Confirm EC values via orthogonal assays (e.g., DPPH radical scavenging vs. ABTS for antioxidant activity) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., N,N-diethyl groups enhance bioavailability but reduce solubility) .
How does modifying substituents affect the compound’s physicochemical properties?
Q. Advanced
- Electron-donating groups (e.g., dimethylamino): Increase basicity (pK ~8.5) and enhance interaction with acidic protein residues .
- Bulky substituents (e.g., cycloheptyl): Reduce solubility (logS ~-3.5) but improve metabolic stability by shielding the triazole core .
- Thiol/sulfonyl groups : Increase polarity (measured via HPLC retention times) and modulate antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
What protocols are recommended for evaluating the compound’s antioxidant or antimicrobial activity?
Q. Methodological
- Antioxidant assays :
- DPPH : Incubate 0.1 mM compound with 0.1 mM DPPH in ethanol; measure absorbance at 517 nm after 30 min .
- ABTS : Generate radicals using potassium persulfate; calculate IC via dose-dependent quenching .
- Antimicrobial testing :
- Broth microdilution : Determine MICs in 96-well plates using Mueller-Hinton broth and 18–24 h incubation .
- Time-kill assays : Assess bactericidal effects by plating aliquots at 0, 4, 8, and 24 h .
How to interpret NMR and mass spectrometry data for structural confirmation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
